ADA Resistance: 2-BrdAdo Is a Poor ADA Substrate—Additive, Not Synergistic, Response with EHNA
In studies of 2-BrdAdo activity in human AML cells, co-administration of the ADA inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) produced only a simple additive cytotoxic response with 2-BrdAdo, contrasting sharply with the dramatic synergism observed when EHNA is combined with the natural substrate 2'-deoxyadenosine (dAdo). This differential response provides functional proof that 2-BrdAdo is a poor substrate for ADA and does not require enzymatic protection to exert its antimetabolite effects [1]. By comparison, dAdo alone shows an IC50 of only 0.9 µM against CCRF-CEM cells even in the presence of 5 µM EHNA, whereas 2-BrdAdo achieves an IC50 of 0.068 µM under identical conditions [2].
| Evidence Dimension | ADA substrate quality—EHNA response phenotype |
|---|---|
| Target Compound Data | 2-BrdAdo + EHNA: simple additive response (no synergism) |
| Comparator Or Baseline | dAdo + EHNA: dramatic synergistic response |
| Quantified Difference | Qualitative phenotype difference: additive vs. synergistic |
| Conditions | Human AML cells in vitro; EHNA co-treatment (ADA inhibitor); Pemble et al. 1987 |
Why This Matters
For researchers studying nucleoside analog mechanisms without ADA inhibitor confounding, 2-BrdAdo provides intrinsic ADA resistance that simplifies experimental design and improves data interpretability relative to dAdo.
- [1] Pemble LB, et al. Lack of cross-resistance between cytosine arabinoside and a new halogenated nucleoside analogue, 2-bromo-2'-deoxyadenosine in human acute myeloid leukaemia cells. Cancer Chemother Pharmacol. 1987. PMID: 3499252. View Source
- [2] Huang MC, et al. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. Cancer Res. 1986 May;46(5):2362-8. PMID: 2421877. View Source
